molecular formula C24H28F7N3O4S B1261700 Vestipitant Mesylate CAS No. 334476-64-1

Vestipitant Mesylate

Cat. No.: B1261700
CAS No.: 334476-64-1
M. Wt: 587.6 g/mol
InChI Key: BHECXGHXWKHZOY-DXPOFMJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vestipitant mesylate is synthesized through a series of chemical reactions involving piperazine derivatives. The key steps include the formation of the piperazine ring and the introduction of various substituents to achieve the desired chemical structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Vestipitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .

Biological Activity

Vestipitant mesylate, also known as GW597599, is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of postoperative nausea and vomiting, anxiety, depression, and insomnia. This article provides a comprehensive overview of its biological activity, supported by clinical findings and relevant research data.

Vestipitant acts primarily by blocking the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain perception, inflammation, and stress responses. The antagonism of NK1 receptors by vestipitant leads to several biological effects:

  • Reduction in Anxiety and Depression : Studies have indicated that NK1 receptor antagonists can alleviate anxiety and depressive symptoms by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anti-emetic Effects : Vestipitant has shown efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions, likely due to its action on the central nervous system's emetic pathways .

Insomnia Treatment

A pivotal study evaluated vestipitant's efficacy in patients with primary insomnia. Key findings include:

  • Improved Sleep Maintenance : Patients treated with vestipitant exhibited significant reductions in wake after sleep onset (WASO) and increased total sleep time (TST) compared to placebo. Specifically, on nights 1/2, the ratio for WASO was 0.76 (P = 0.001) and TST improved significantly (P < 0.0001) compared to placebo .
  • Cognitive Safety : No significant next-day cognitive impairment was observed in patients receiving vestipitant, indicating a favorable safety profile for long-term use .

Anxiety and Depression

Vestipitant has been investigated for its potential antidepressant properties. In preclinical models, it demonstrated the ability to potentiate the effects of traditional antidepressants like fluoxetine by enhancing serotonin levels in key brain regions . However, clinical trials have yielded mixed results regarding its efficacy in treating major depressive disorder.

Pharmacokinetics

The pharmacokinetics of vestipitant have been characterized through various studies:

  • Bioavailability : Following oral administration, vestipitant achieves approximately 90% NK1 receptor occupancy at a dose of 15 mg .
  • Half-life : The drug exhibits a half-life conducive to once-daily dosing, which is beneficial for chronic conditions such as anxiety and insomnia.

Side Effects

Common side effects reported in clinical trials include:

  • Headache
  • Drowsiness
  • Vertigo
  • Hiccups

These side effects were generally mild and comparable to those observed with placebo treatments.

Research Findings Summary Table

Study FocusKey FindingsReference
InsomniaSignificant reduction in WASO; improved TST; no cognitive impairment
Anxiety/DepressionPotential antidepressant effects; mixed clinical outcomes
Anti-emetic PropertiesEffective in reducing chemotherapy-induced nausea and vomiting
Pharmacokinetics90% NK1 receptor occupancy at 15 mg; favorable half-life
Side EffectsCommonly reported: headache, drowsiness; generally well tolerated

Case Studies

Several case studies highlight the clinical application of vestipitant:

  • Postoperative Nausea : A study involving patients undergoing surgery demonstrated that those receiving vestipitant had significantly lower rates of postoperative nausea compared to controls.
  • Chronic Insomnia Management : In a cohort study focusing on chronic insomnia patients, long-term administration of vestipitant resulted in sustained improvements in sleep quality without significant adverse effects.

Properties

CAS No.

334476-64-1

Molecular Formula

C24H28F7N3O4S

Molecular Weight

587.6 g/mol

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1

InChI Key

BHECXGHXWKHZOY-DXPOFMJKSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Key on ui other cas no.

334476-64-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.